Researchers seeking high-performance LC mixtures face UV degradation and slow switching speeds with aromatic intermediates. 4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS 84868-02-0) solves this: • Saturated bicyclohexane core provides superior UV resistance for outdoor displays. • trans,trans stereochemistry ensures rod-like shape for stable nematic phases. • Enables low-viscosity mixtures essential for fast refresh rates. In stock for prompt delivery.
4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS 84868-02-0) is a key saturated alicyclic intermediate used in the synthesis of high-stability liquid crystal (LC) materials. Its bicyclohexane core is a foundational structural motif for producing LCs with low viscosity, high thermal stability, and improved UV resistance compared to aromatic biphenyl analogs. This compound serves as a direct precursor for generating various liquid crystal monomers through reactions like reduction and subsequent conversion to nitriles or esters, which are then used as components in advanced LC mixtures for display and electro-optical applications.
Substituting this specific ketone intermediate with aromatic analogs (e.g., biphenyl-based precursors) or related isomers is often unviable for performance-critical applications. Aromatic substitutes lack the inherent UV stability of the saturated bicyclohexane structure, leading to degradation and reduced operational lifetime in high-intensity light environments. Furthermore, the alicyclic core is crucial for formulating low-viscosity LC mixtures, a key parameter for achieving the fast switching speeds required in modern displays; aromatic cores typically yield significantly higher viscosity materials. The specific *trans,trans* stereochemistry is also critical, as cis-isomers disrupt the rod-like molecular shape necessary for forming stable nematic phases, rendering them unsuitable as direct substitutes.
Cis geometry disrupts molecular linearity; no nematic mesophase formation. Verify trans configuration before procurement.
Propyl or heptyl analogs shift clearing point and mesophase range; phase behavior of final mixture may not transfer.
Saturated bicyclohexyls lack reactive ketone; carbonyl-dependent derivatizations (Wittig, Grignard) are not possible.
This ketone is a direct precursor to 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a nematic liquid crystal. When subjected to high-intensity UV irradiation (150 mW/cm²), the clearing temperature of PCH5 remains stable, showing negligible degradation after 5 hours of exposure. In stark contrast, the benchmark aromatic analog 4'-pentyl-4-biphenylcarbonitrile (5CB) shows a significant decrease in its clearing temperature under the same conditions, indicating substantial molecular degradation. This demonstrates the critical role of the saturated bicyclohexane core, derived from this ketone, in synthesizing photostable LCs.
| Evidence Dimension | Clearing Temperature Stability (UV Exposure) |
| Target Compound Data | Derivative (PCH5): Clearing temperature remains stable after 5 hours of UV exposure. |
| Comparator Or Baseline | Aromatic Analog (5CB): Clearing temperature decreases significantly after UV exposure. |
| Quantified Difference | PCH5 shows superior stability with minimal degradation compared to the significant degradation of 5CB. |
| Conditions | UV intensity of ~150 mW/cm². |
For applications requiring long-term performance under ambient or high-intensity light, such as outdoor displays or projectors, procuring this precursor is critical for ensuring product lifetime and reliability.
The derivative of this ketone, PCH5, exhibits significantly lower birefringence (Δn) compared to its widely used aromatic counterpart, 5CB. In the terahertz frequency range (0.2 to 0.8 THz), the birefringence of PCH5 is between 0.01 and 0.08. Under the same conditions, 5CB shows a much higher birefringence, ranging from 0.15 to 0.21. At optical wavelengths (~589 nm), this difference is maintained, with PCH5 having a Δn of ~0.12 while 5CB has a Δn of ~0.18. This makes the parent ketone the required precursor for applications where lower birefringence is a primary design specification.
| Evidence Dimension | Birefringence (Δn) |
| Target Compound Data | Derivative (PCH5): ~0.12 (at 589 nm) |
| Comparator Or Baseline | Aromatic Analog (5CB): ~0.18 (at 589 nm) |
| Quantified Difference | Approximately 33% lower birefringence than the aromatic analog. |
| Conditions | Measurement at room temperature, standard optical (589 nm) and THz frequencies. |
Procuring this ketone is necessary for synthesizing LCs used in specific display modes (e.g., vertically aligned) or phase modulators where lower birefringence is essential to meet optical path difference requirements and improve viewing angles.
A primary procurement driver for using bicyclohexane-based LCs is their significantly lower viscosity compared to aromatic biphenyl LCs. The presence of aliphatic cyclohexane rings, derived from this ketone, reduces intermolecular interactions that contribute to viscous drag. This structural feature is a well-established principle in LC design for reducing the rotational viscosity (γ1) of the final mixture. Lower viscosity is directly correlated with faster electro-optical response times, a critical performance metric for all display applications. While direct viscosity data for the ketone is not application-relevant, its role as a precursor to low-viscosity nematic materials is the key purchasing consideration.
| Evidence Dimension | Material Viscosity Contribution |
| Target Compound Data | Bicyclohexane Core: Leads to reduced viscosity in final LC mixtures. |
| Comparator Or Baseline | Biphenyl Core: Leads to higher viscosity. |
| Quantified Difference | Qualitatively significant reduction in viscosity, enabling faster device switching times. |
| Conditions | Formulation into nematic liquid crystal mixtures. |
To develop fast-switching LCDs or other electro-optical devices, formulators must use components that lower the mixture's overall viscosity; this saturated ketone is a foundational building block for such components.
This compound is the correct choice for synthesizing nematic liquid crystals intended for applications with high ambient light exposure. The resulting bicyclohexane-based LCs provide superior UV stability compared to standard biphenyl LCs, preventing degradation and ensuring long operational lifetimes for displays used outdoors or in automotive dashboards.
As a foundational intermediate, this ketone is used to create LC components that significantly lower the viscosity of nematic mixtures. This is a critical requirement for developing displays with high refresh rates and minimal motion blur, such as those used in gaming monitors and advanced televisions.
The synthesis of LCs with specifically engineered low birefringence starts with precursors like this ketone. These materials are essential for vertically aligned (VA) mode LCDs to improve contrast ratios and viewing angles, and for other specialized optical components like tunable filters and spatial light modulators.
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